![molecular formula C6H10O B13183059 {Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
{Bicyclo[2.1.0]pentan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{Bicyclo[2.1.0]pentan-1-yl}methanol is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[2.1.0]pentane, where a methanol group is attached to the first carbon of the bicyclic system. The compound’s structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.1.0]pentan-1-yl}methanol typically involves the reaction of bicyclo[2.1.0]pentane with formaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide to facilitate the reaction. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde reacts with the bicyclic compound to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{Bicyclo[2.1.0]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
{Bicyclo[2.1.0]pentan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {Bicyclo[2.1.0]pentan-1-yl}methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition or activation of enzymes, receptor binding, and signal transduction modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.0]pentane: The parent compound without the methanol group.
Bicyclo[1.1.1]pentane: A similar bicyclic compound with a different ring structure.
Cyclopentanol: A monocyclic analog with a hydroxyl group.
Uniqueness
{Bicyclo[2.1.0]pentan-1-yl}methanol is unique due to its bicyclic structure combined with a hydroxyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
1-bicyclo[2.1.0]pentanylmethanol |
InChI |
InChI=1S/C6H10O/c7-4-6-2-1-5(6)3-6/h5,7H,1-4H2 |
Clé InChI |
CDALIZUXEPHQTF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


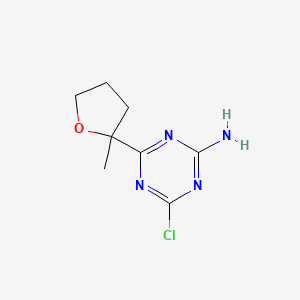
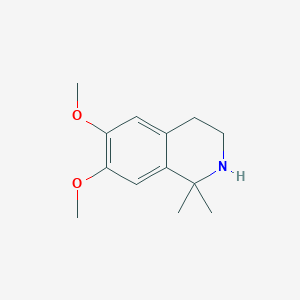
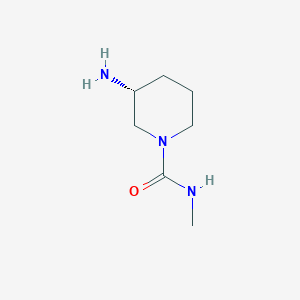
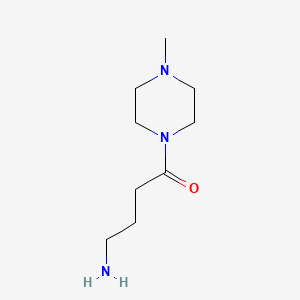


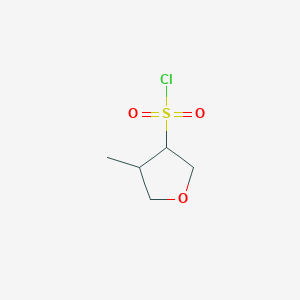
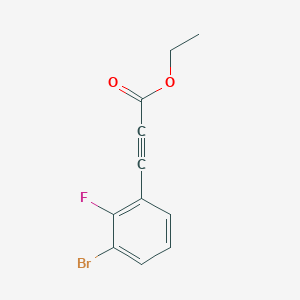
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
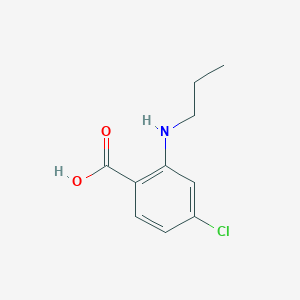
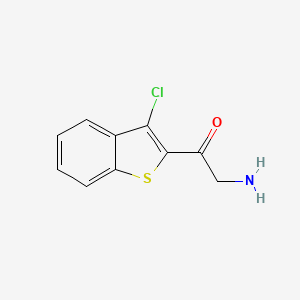
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)


